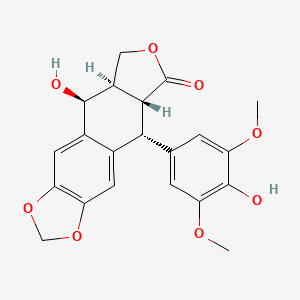
4'-デメチルエピポドフィロトキシン
概要
説明
4’-Demethylepipodophyllotoxin (4’-DMEP) is a key intermediate compound for the preparation of podophyllotoxin-type anti-cancer drugs . It is a potent inhibitor of microtubule assembly . It has shown strong cytotoxicity activity against several tumor cell lines .
Synthesis Analysis
A divergent de novo synthesis of 2, 4, 5-trideoxyhexopyranosides derivatives of 4’-demethylepipodophyllotoxin has been established via palladium-catalyzed glycosylation . The abilities of synthesized glycosides to inhibit the growth of A549, HepG2, SH-SY5Y, KB/VCR and HeLa cancer cells were investigated by MTT assay .
Chemical Reactions Analysis
4’-Demethylepipodophyllotoxin is a key intermediate compound for the preparation of podophyllotoxin-type anti-cancer drugs . It has been used in the biotransformation process by Bacillus fusiformis CICC 20463 . When the nitrogen source of NaNO3 was replaced by yeast extract, the heterogeneity of biotransformation products was significantly varied from a single product (i.e., 4’-demethylpodophyllotoxone) to four podophyllum derivates .
Physical And Chemical Properties Analysis
4’-Demethylepipodophyllotoxin has a density of 1.4±0.1 g/cm3, a boiling point of 626.5±55.0 °C at 760 mmHg, and a flash point of 224.4±25.0 °C . It has 8 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds . Its molar refractivity is 99.5±0.3 cm3, and its polar surface area is 104 Å2 .
科学的研究の応用
抗がん活性
4'-デメチルエピポドフィロトキシン誘導体は合成されており、基準となるエトポシドを上回る強力なin vitro抗がん活性を示しています。 これらの誘導体は、さまざまな腫瘍細胞株に対して評価されており、有効な抗がん剤としての可能性を示しています .
化学療法への応用
この化合物は、よく知られた化学療法剤であるエトポシドのアグリコンとして化学療法に使用されます。 この化合物は天然のリグニン構造を持ち、免疫抑制能力が研究されており、これはがん治療に有益となる可能性があります .
生物活性最適化
4'-デメチルエピポドフィロトキシンを4'-デメチルエピポドフィル酸に変換する生物変換プロセスを最適化するための研究が、Bacillus fusiformisを用いて行われており、これは医療用途における生物活性の向上につながる可能性があります .
誘導体合成
既存の化合物と比較して、増強された生物学的活性または異なる作用機序を示す可能性のある、4'-デメチルエピポドフィロトキシンの新規誘導体の合成に関する研究が進められています .
細胞毒性研究
研究では、4'-デメチルエピポドフィロトキシン誘導体のさまざまながん細胞株に対する細胞毒性活性が重点的に調べられており、これは抗がん剤としての可能性を理解するために不可欠です .
作用機序
4'-デメチルエピポドフィロトキシンの特定のドメインにおける修飾により、エトポシドのような以前確立された誘導体とは異なる作用機序を持つ、その未開拓の可能性が明らかになりました .
Safety and Hazards
将来の方向性
Podophyllotoxin and its naturally occurring congeners have low bioavailability and almost all these initially discovered compounds cause systemic toxicity and development of drug resistance . Therefore, continuous efforts are being made towards improving the druggability of these drugs and seeking structure-optimization strategies . The discovery of renewable sources including microbial origin for podophyllotoxin is another possible approach .
作用機序
Target of Action
4’-Demethylepipodophyllotoxin (4’-DMEP) primarily targets microtubules . Microtubules are composed of αβ-tubulin heterodimers and are highly attractive targets for anti-cancer drugs .
Mode of Action
4’-DMEP is an antimitotic agent that binds to monomeric tubulin, preventing microtubule assembly . It has been shown to cause single-strand breaks (SSBs) in DNA . The compound forms a complex with topoisomerase II and DNA, inducing breaks in double-stranded DNA and preventing repair by topoisomerase II binding . This complex formation leads to the accumulation of DNA breaks, preventing entry into the mitotic phase of cell division, and ultimately leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by 4’-DMEP is the microtubule assembly pathway . By inhibiting this pathway, 4’-DMEP disrupts the normal function of microtubules, which are crucial for cell division, intracellular transport, and maintaining cell shape . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
These proteins play significant roles in drug metabolism and transport, potentially influencing the absorption, distribution, metabolism, and excretion (ADME) properties of 4’-DMEP .
Result of Action
The primary result of 4’-DMEP’s action is the induction of cell death, particularly in cancer cells . By causing DNA damage and disrupting microtubule assembly, 4’-DMEP can lead to cell cycle arrest and apoptosis . This makes it a potent cytotoxic agent against various tumor cell lines .
Action Environment
The action of 4’-DMEP can be influenced by various environmental factors. For instance, the presence of other compounds, such as inhibitors of P-gp and CYP3A, could potentially affect the bioavailability and efficacy of 4’-DMEP . Additionally, the specific cellular environment, including the presence of specific enzymes and transport proteins, can also impact the action of 4’-DMEP .
特性
IUPAC Name |
(5S,5aR,8aR,9R)-5-hydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O8/c1-25-15-3-9(4-16(26-2)20(15)23)17-10-5-13-14(29-8-28-13)6-11(10)19(22)12-7-27-21(24)18(12)17/h3-6,12,17-19,22-23H,7-8H2,1-2H3/t12-,17+,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCVYCSAAZQOJI-JHQYFNNDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048742 | |
| Record name | 4'-Demethylepipodophyllotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6559-91-7 | |
| Record name | (-)-4′-Demethylepipodophyllotoxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6559-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Demethylepipodophyllotoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006559917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Demethylepipodophyllotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-DEMETHYLEPIPODOPHYLLOTOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0S6I23X6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While DMEP primarily disrupts microtubule assembly, its glycosylated derivatives like etoposide and teniposide primarily target topoisomerase II, an enzyme crucial for DNA replication and repair. They do so by stabilizing the topoisomerase II-DNA complex, leading to the accumulation of DNA strand breaks and ultimately cell death. [, , , , , , , , ]
A: Inhibition of topoisomerase II by DMEP derivatives like etoposide and teniposide leads to the accumulation of DNA double-strand breaks. These breaks are lethal to the cell, ultimately leading to cell death. [, , ]
A: Yes, some studies used techniques like nuclear magnetic resonance (NMR) spectroscopy (both 1H-NMR and 13C-NMR), high-resolution electrospray ionization multistage tandem mass spectrometry (MS), and UV spectroscopy to characterize DMEP and its derivatives. [, , , , ]
A: The configuration and size of substituents at position 4 in ring C and steric features of substituents at position 12 in ring D are critical for DMEP's microtubule-inhibitory activity. [] Larger substituents at position 12 generally decrease inhibitory activity. []
A: Studies using alkaline elution techniques show a strong correlation between the effective dose range of DMEP derivatives in cytotoxicity assays and their ability to induce DNA strand breaks, supporting the hypothesis that DNA damage is responsible for their cytotoxic effects. [, , ]
A: Research has shown that DMEP and its derivatives exhibit in vitro activity against various cancer cell lines, including Chinese hamster ovary (CHO) cells, mouse leukemia L1210 cells, human leukemic lymphoblasts (CCRF-CEM), human lung adenocarcinoma cells (A549), and others. [, , , , , , , , , , , , , , , , ]
A: Mouse models bearing Ehrlich carcinoma, P388 leukemia, sarcoma 180, and human A549 lung carcinoma xenografts have been used to assess the in vivo antitumor efficacy of DMEP derivatives. [, , , , , , ]
A: Yes, one mechanism of resistance observed in a Chinese hamster ovary cell line involves a reduced cellular topoisomerase II activity. This reduction is linked to a decreased level of topoisomerase II protein and mRNA. []
A: Studies on podophyllotoxin-resistant CHO cells (PodR mutants) have shown varying degrees of cross-resistance to other microtubule inhibitors, suggesting multiple mechanisms of resistance exist. [] Notably, these resistant cells did not exhibit cross-resistance to etoposide and teniposide, indicating these compounds act through a different mechanism than podophyllotoxin. []
A: In mice, acute toxicity from DMEP manifests within 10 days and includes a depressed hematocrit and elevated plasma levels of glutamate-pyruvate transaminase, glutamate-oxaloacetate transaminase, lactic dehydrogenase, amylase, lipase, and uric acid. []
A: Chronic DMEP toxicity in mice is characterized by progressive decreases in plasma glucose, cholesterol, albumin, and total protein. [] A terminal phase, marked by increased liver enzyme levels and blood urea nitrogen, suggests irreversible hepatotoxicity as a contributing factor to death. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

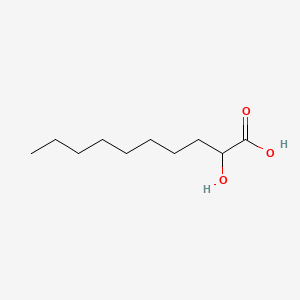
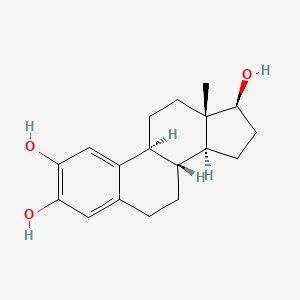
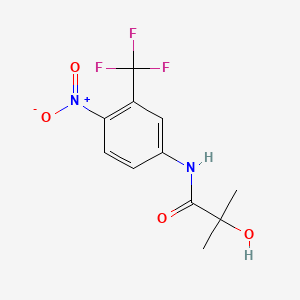
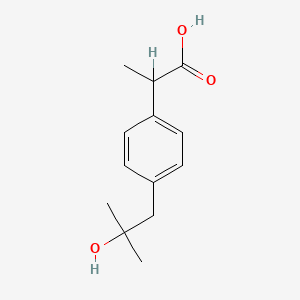
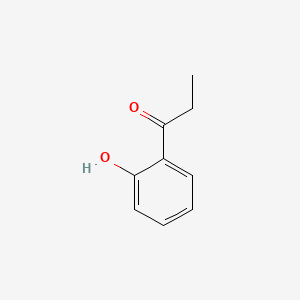
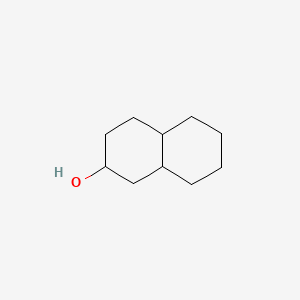
![(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal](/img/structure/B1664091.png)
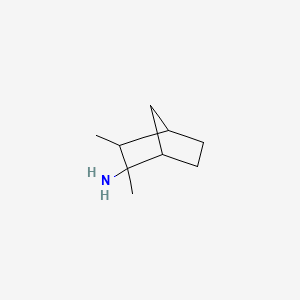

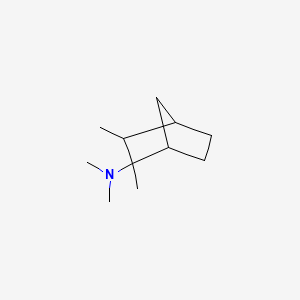
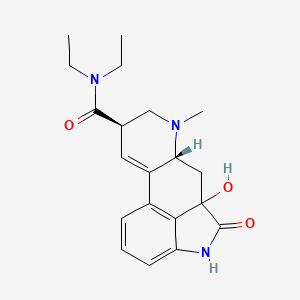
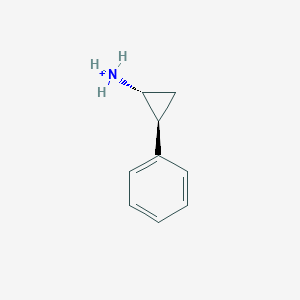
![4-[methyl(Nitroso)amino]benzene-1,2-Diol](/img/structure/B1664103.png)
